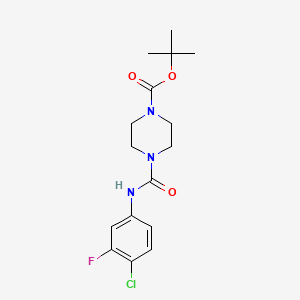

tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C16H21ClFN3O3 |

|---|---|

Molecular Weight |

357.81 g/mol |

IUPAC Name |

tert-butyl 4-[(4-chloro-3-fluorophenyl)carbamoyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C16H21ClFN3O3/c1-16(2,3)24-15(23)21-8-6-20(7-9-21)14(22)19-11-4-5-12(17)13(18)10-11/h4-5,10H,6-9H2,1-3H3,(H,19,22) |

InChI Key |

DAFQSIJKKCTVGD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NC2=CC(=C(C=C2)Cl)F |

Origin of Product |

United States |

Preparation Methods

Methodology

This method adapts protocols from tetrasubstituted urea synthesis. Piperazine-1-carboxylic acid tert-butyl ester reacts with 4-chloro-3-fluoroaniline using 1,1'-carbonyldiimidazole (CDI) as an activating agent:

-

Activation : CDI (1.2 eq) reacts with 4-chloro-3-fluoroaniline in anhydrous dichloromethane (DCM) at 0°C, forming an imidazole-carbamate intermediate.

-

Coupling : The intermediate is treated with piperazine-1-carboxylic acid tert-butyl ester (1.0 eq) and triethylamine (1.5 eq) at room temperature for 12–24 hours.

-

Workup : The crude product is purified via column chromatography (ethyl acetate/hexane, 3:7).

Advantages

-

Avoids hazardous reagents like phosgene.

-

High regioselectivity due to CDI’s stability.

Schotten-Baumann Reaction with Triphosgene

Methodology

A modified Schotten-Baumann approach generates the carbamoyl linkage via an isocyanate intermediate:

-

Isocyanate Formation : 4-Chloro-3-fluoroaniline (1.0 eq) reacts with triphosgene (0.33 eq) in DCM at −10°C, yielding 4-chloro-3-fluorophenyl isocyanate.

-

Nucleophilic Attack : Piperazine-1-carboxylic acid tert-butyl ester (1.1 eq) is added dropwise, followed by stirring at 25°C for 6 hours.

-

Quenching & Isolation : The mixture is quenched with ice water, extracted with DCM, and purified via recrystallization (ethanol/water).

Advantages

-

Scalable for industrial applications.

-

Minimal byproducts due to controlled isocyanate reactivity.

EDCl/HOBt-Mediated Carbodiimide Coupling

Methodology

This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid:

-

Acid Activation : Piperazine-1-carboxylic acid (1.0 eq) is treated with EDCl (1.2 eq) and HOBt (1.2 eq) in DMF at 0°C for 30 minutes.

-

Amine Coupling : 4-Chloro-3-fluoroaniline (1.1 eq) is added, and the reaction proceeds at 25°C for 18 hours.

-

Boc Protection : The free amine is protected using di-tert-butyl dicarbonate (Boc₂O, 1.5 eq) in THF.

-

Purification : Silica gel chromatography (methanol/DCM, 1:9) isolates the product.

Advantages

-

Compatible with acid-sensitive substrates.

-

High functional group tolerance.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Safety |

|---|---|---|---|---|

| CDI-Mediated | 75–85 | >95 | Moderate | High |

| Schotten-Baumann | 65–70 | 98 | High | Moderate |

| EDCl/HOBt | 70–75 | 97 | Moderate | High |

Key Observations :

-

The CDI-mediated route offers the highest yield and is preferred for small-scale synthesis.

-

The Schotten-Baumann method excels in scalability but requires careful handling of triphosgene.

-

EDCl/HOBt coupling balances safety and efficiency but involves multi-step protection.

Optimization Strategies

Solvent Selection

Catalytic Enhancements

-

Copper iodide (CuI) accelerates urea formation in DMF (yield increase by 10–15%).

-

Microwave irradiation reduces reaction times from 24 hours to 2–4 hours.

Challenges and Solutions

Impurity Formation

Chemical Reactions Analysis

tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions on the aromatic ring.

Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, sodium borohydride (NaBH4) for reduction, and hydrochloric acid (HCl) for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity . This interaction can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Key Observations :

Table 3: Comparative Bioactivity and Physicochemical Data

Key Trends :

- Lipophilicity : Halogenation (Cl, F) and alkyl chains increase LogP, reducing aqueous solubility but improving membrane permeability .

- Thermal Stability : Tert-Boc protection enhances thermal stability, critical for high-temperature applications (e.g., corrosion inhibition) .

Crystallographic and Computational Studies

- Crystallography : Piperazine derivatives often exhibit chair conformations in crystal structures, stabilized by intramolecular hydrogen bonds between the carbamoyl NH and tert-Boc carbonyl oxygen .

- DFT Studies : Electron-withdrawing groups (e.g., Cl, F) increase electrophilicity of the carbamoyl group, enhancing binding to biological targets like kinases .

Biological Activity

Chemical Identity:

- Common Name: tert-Butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate

- CAS Number: 1389634-72-3

- Molecular Formula: CHClFNO

- Molecular Weight: 357.81 g/mol

This compound is a piperazine derivative that has garnered attention for its biological activity, particularly in the context of antimalarial properties.

Antiplasmodial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. A study reported an IC value of 0.269 µM, indicating potent inhibitory effects on the parasite's growth. This compound demonstrated a selectivity index (SI) of 460, reflecting low cytotoxicity towards mammalian cells (L-6 cells IC = 124 µM) compared to its effectiveness against the parasite .

The mechanism by which this compound exerts its antimalarial effects includes:

- Inhibition of Mitochondrial Function: The compound disrupts mitochondrial electron transport, leading to metabolic disturbances within the parasite. Specifically, it affects dihydroorotate dehydrogenase and cytochrome bc1 complex, both crucial for energy production in P. falciparum.

- Effect on Hemoglobin Catabolism: Observations of bloated digestive vacuoles in treated parasites suggest interference with hemoglobin digestion, a vital process for the parasite's survival .

Structure-Activity Relationship (SAR)

The structure of this compound is pivotal to its biological activity. Modifications to the piperazine ring and substituents on the phenyl group significantly influence its potency and selectivity:

- Substituent Variations: The presence of a fluorine atom at specific positions on the phenyl ring enhances biological activity. For instance, replacing the 4-fluorophenoxy moiety with other groups resulted in decreased activity.

| Compound Variation | IC (µM) | Selectivity Index |

|---|---|---|

| tert-butyl derivative | 0.269 | 460 |

| 4-fluorophenoxy variant | 0.413 | 316 |

| Meta-substituted derivative | 3.297 | 37.58 |

This table illustrates how structural changes impact both efficacy and safety profiles .

Clinical Implications

The promising results from laboratory studies have led researchers to consider this compound for further development as a potential therapeutic agent against malaria. The ability to maintain efficacy without significant toxicity makes it a candidate for clinical trials aimed at treating resistant strains of P. falciparum.

Comparative Studies

In comparative studies with other antimalarial agents, this compound has shown superior selectivity and lower toxicity profiles compared to traditional treatments like chloroquine and artemisinin derivatives .

Q & A

Basic: How can the synthesis of tert-butyl 4-((4-chloro-3-fluorophenyl)carbamoyl)piperazine-1-carboxylate be optimized for improved yield and purity?

Answer:

Optimization involves:

- Stepwise coupling : React 4-chloro-3-fluoroaniline with a piperazine-1-carboxylate intermediate under basic conditions (e.g., triethylamine in dichloromethane) to form the carbamoyl linkage .

- Temperature control : Maintain 0–5°C during carbamoyl chloride formation to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% can be confirmed via HPLC .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitution (e.g., fluorine and chlorine positions) and carbamoyl linkage integrity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>97%) and detect trace by-products .

- Mass spectrometry (HRMS) : Exact mass analysis verifies molecular formula (C₁₆H₂₀ClFN₃O₃) and fragmentation patterns .

Advanced: How to design a structure-activity relationship (SAR) study for this compound?

Answer:

- Functional group variation : Synthesize analogs with modified substituents (e.g., replacing fluorine with other halogens or methoxy groups) .

- In vitro assays : Test binding affinity against target receptors (e.g., GPCRs) using radioligand displacement assays .

- Data analysis : Correlate electronic (Hammett σ) and steric parameters of substituents with bioactivity using multivariate regression .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Purity verification : Re-analyze conflicting batches via HPLC to rule out impurities (e.g., unreacted aniline or degradation products) .

- Assay standardization : Re-test activity under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

- Target validation : Use CRISPR knockouts or siRNA silencing to confirm specificity of observed effects .

Basic: What purification methods are effective post-synthesis?

Answer:

- Column chromatography : Silica gel with ethyl acetate/hexane (3:7) eluent removes unreacted tert-butyl piperazine intermediates .

- Recrystallization : Ethanol/water (1:1) yields high-purity crystals; monitor via melting point (expected range: 120–125°C) .

Advanced: How to assess the compound’s stability under varying storage conditions?

Answer:

- Accelerated degradation studies : Expose to heat (40°C), humidity (75% RH), and light (UV, 254 nm) for 4 weeks. Monitor degradation via HPLC .

- Degradation products : Identify via LC-MS; common issues include tert-butyl group hydrolysis or carbamoyl bond cleavage .

Advanced: How to confirm the compound’s crystal structure for structural elucidation?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.